![molecular formula C11H24N2O3 B2589135 tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate CAS No. 1465601-43-7](/img/structure/B2589135.png)
tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: is a chemical compound with the molecular formula C12H26N2O4 and a molecular weight of 262.35 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}amine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate can be compared with similar compounds such as:
tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: This compound lacks the N-methyl group, which can affect its reactivity and applications.
tert-butyl N-methyl-N-{2-[2-(amino)ethoxy]ethyl}carbamate: This compound has an amino group instead of a methylamino group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[2-(methylamino)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13(5)7-9-15-8-6-12-4/h12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEVQNJUENFAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465601-43-7 |
Source


|
| Record name | tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

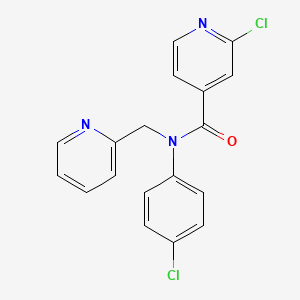
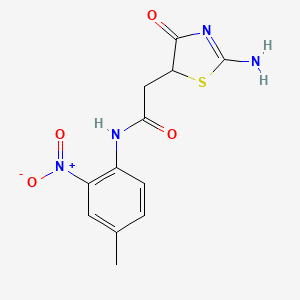
![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)
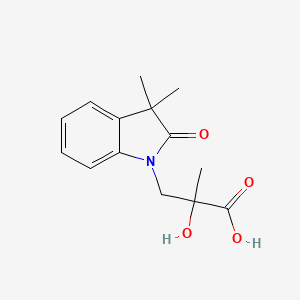
![2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile](/img/structure/B2589062.png)

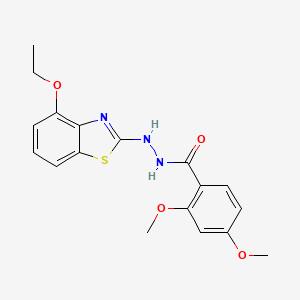
![2-{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2589065.png)

![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2589068.png)
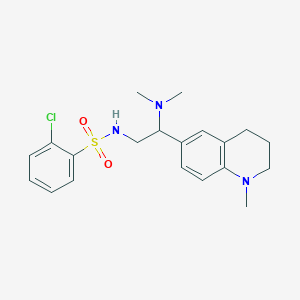

![6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2589075.png)
